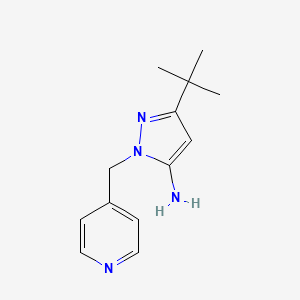

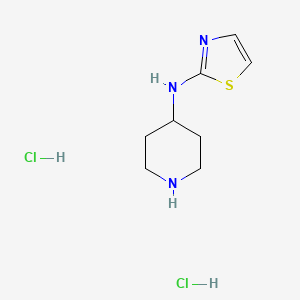

N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

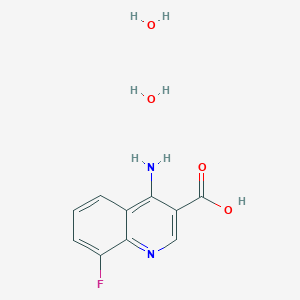

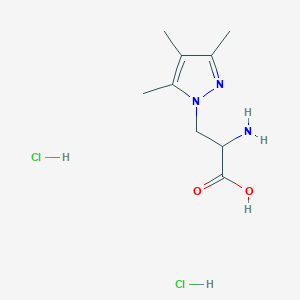

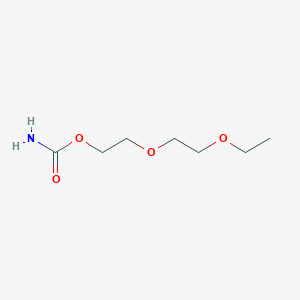

“N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803592-20-2 . It has a molecular weight of 256.2 and its IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The compound is a solid in physical form .

Molecular Structure Analysis

The InChI code for “N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a solid . It has a molecular weight of 256.2 . The compound’s IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The InChI code for the compound is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride: has been studied for its potential as an antimicrobial agent. The thiazole moiety is known to possess significant antimicrobial properties, which can be harnessed in the development of new therapeutic agents . This compound could be a precursor in synthesizing drugs targeting resistant bacterial strains.

Antifungal Applications

Similar to its antimicrobial properties, this compound also shows promise in antifungal applications. The thiazole ring is a common feature in many antifungal agents, and modifications to this core structure can lead to the development of potent antifungal drugs .

Antitumor and Cytotoxic Effects

Thiazole derivatives, including N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride , have been explored for their antitumor and cytotoxic activities. They have shown efficacy against various human tumor cell lines, making them candidates for anticancer drug development .

Anti-Inflammatory Properties

The anti-inflammatory potential of thiazole compounds is well-documented. As such, N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be utilized in the synthesis of new anti-inflammatory medications, potentially with fewer side effects than current treatments .

Neuroprotective Effects

Thiazoles are known to exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may uncover new pathways for the development of drugs to protect neural tissue .

COX Inhibition

Research has indicated that thiazole derivatives can act as COX inhibitors, which are important in the treatment of pain and inflammationN-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could contribute to the creation of new COX inhibitors with improved efficacy and safety profiles .

Antiviral Properties

The thiazole ring is present in several antiviral drugs, suggesting that N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride might be used in antiviral drug discovery. Its potential applications could include treatments for HIV or other viral infections .

Chemical Synthesis and Catalysis

Beyond biomedical applications, this compound can also play a role in chemical synthesis and catalysis. Its structure could be integral in the development of new catalysts or synthetic pathways for producing complex molecules .

Safety and Hazards

Wirkmechanismus

Mode of Action

Similar compounds have shown inhibitory activity against cox-1 , suggesting potential anti-inflammatory effects.

Biochemical Pathways

Based on its potential cox-1 inhibitory activity , it may affect prostaglandin synthesis and other related inflammatory pathways.

Result of Action

Similar compounds have shown potential anti-inflammatory effects due to cox-1 inhibition .

Eigenschaften

IUPAC Name |

N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGABIESFZJSTMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CS2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)

![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)